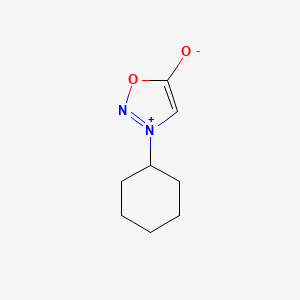

Sydnone, 3-cyclohexyl-

Description

BenchChem offers high-quality Sydnone, 3-cyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sydnone, 3-cyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20600-69-5 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-cyclohexyloxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C8H12N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |

InChI Key |

LBWGAPRXZZUQPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[N+]2=NOC(=C2)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Cyclohexyl-sydnone from N-Cyclohexylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-cyclohexyl-sydnone, a mesoionic compound, from the starting material N-cyclohexylglycine. The synthesis is a well-established two-step process involving N-nitrosation followed by cyclodehydration. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Introduction to Sydnones

Sydnones are a class of mesoionic heterocyclic aromatic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position.[1] Their unique electronic structure, where positive and negative charges are delocalized within the ring, imparts them with interesting chemical and biological properties.[1] This has led to their investigation in medicinal chemistry for a variety of potential therapeutic applications. The synthesis of sydnones typically proceeds via the cyclodehydration of N-nitroso-α-amino acids.[2][3]

Synthetic Pathway

The synthesis of 3-cyclohexyl-sydnone from N-cyclohexylglycine is achieved in two primary steps:

-

N-Nitrosation: The secondary amine of N-cyclohexylglycine is converted to an N-nitroso derivative, N-nitroso-N-cyclohexylglycine. This reaction is typically carried out using a source of nitrous acid, generated in situ from sodium nitrite and a strong acid.

-

Cyclodehydration: The resulting N-nitroso-N-cyclohexylglycine is then treated with a dehydrating agent, such as acetic anhydride, to induce ring closure and form the 3-cyclohexyl-sydnone.

The overall reaction scheme is presented below:

Caption: Synthetic pathway for 3-cyclohexyl-sydnone.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 3-substituted sydnones and are tailored for the preparation of 3-cyclohexyl-sydnone.

Step 1: Synthesis of N-Nitroso-N-cyclohexylglycine

Materials:

-

N-Cyclohexylglycine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ice

Procedure:

-

A suspension of N-cyclohexylglycine (0.04 mol) is prepared in 100 mL of cold water in a beaker placed in an ice-salt bath. One drop of concentrated hydrochloric acid is added.[4]

-

The mixture is stirred until the temperature drops below 5 °C.

-

A solution of sodium nitrite (0.12 mol) dissolved in 20 mL of cold water is added dropwise to the N-cyclohexylglycine suspension over a period of 1 hour, with vigorous stirring.[4] The temperature must be maintained between 0-5 °C throughout the addition.[4]

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 0.5-4 hours until a clear solution is obtained.[4]

-

Concentrated hydrochloric acid is then added slowly to the clear solution to precipitate the N-nitroso-N-cyclohexylglycine.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and air-dried. The product can be used in the next step without further purification.[4]

Step 2: Synthesis of 3-Cyclohexyl-sydnone

Materials:

-

N-Nitroso-N-cyclohexylglycine

-

Acetic Anhydride ((CH₃CO)₂O)

-

Water (H₂O)

Procedure:

-

N-Nitroso-N-cyclohexylglycine (0.05 mol) is dissolved in acetic anhydride (20 mL) in an Erlenmeyer flask equipped with a reflux condenser.

-

The solution is heated in a boiling water bath for approximately 1.5 to 2 hours with stirring.

-

After heating, the reaction mixture is allowed to cool to room temperature.

-

The cooled solution is then poured slowly into a large volume of cold water (e.g., 3 L for a similar scale reaction) with vigorous stirring.[5]

-

The precipitated 3-cyclohexyl-sydnone is collected by vacuum filtration.

-

The solid product is washed thoroughly with water, followed by a wash with a 5% sodium bicarbonate solution to remove any residual acetic acid.

-

The product is then washed again with water and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a benzene-hexane mixture.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3-cyclohexyl-sydnone. The values are based on established procedures for analogous sydnone syntheses.

| Step | Reactant | Molar Ratio (to starting glycine) | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) |

| 1. N-Nitrosation | N-Cyclohexylglycine | 1 | Sodium Nitrite | Water | 0 - 5 | 1.5 - 5 |

| Hydrochloric Acid | ||||||

| 2. Cyclodehydration | N-Nitroso-N-cyclohexylglycine | 1 | Acetic Anhydride | Acetic Anhydride | 100 | 1.5 - 2 |

Reaction Mechanism

The formation of the sydnone ring from the N-nitroso amino acid in the presence of a dehydrating agent like acetic anhydride proceeds through a series of steps. The proposed mechanism involves the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration.

References

Characterization of 3-cyclohexyl-sydnone using NMR and IR spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Cyclohexyl-sydnone

Sydnones are a class of mesoionic heterocyclic aromatic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. Their unique electronic structure imparts them with interesting chemical properties and a wide range of biological activities. 3-Cyclohexyl-sydnone is a derivative where a cyclohexyl group is attached to the nitrogen at the 3-position of the sydnone ring. Accurate characterization of this compound is crucial for its identification, purity assessment, and further investigation in medicinal chemistry and materials science.

Synthesis of 3-Cyclohexyl-sydnone

The synthesis of 3-cyclohexyl-sydnone follows the general and well-established pathway for sydnone formation: N-nitrosation of an N-substituted amino acid followed by cyclodehydration. The precursor for 3-cyclohexyl-sydnone is N-cyclohexylglycine.

Experimental Protocol: Synthesis of 3-Cyclohexyl-sydnone

Step 1: N-nitrosation of N-cyclohexylglycine

-

Dissolve N-cyclohexylglycine (1 equivalent) in a suitable solvent, such as a mixture of water and acetic acid, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the N-nitroso derivative, N-cyclohexyl-N-nitroso-glycine, can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the N-nitroso product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-cyclohexyl-N-nitroso-glycine. This intermediate is often used in the next step without further purification due to its potential instability.

Step 2: Cyclodehydration to form 3-cyclohexyl-sydnone

-

Dissolve the crude N-cyclohexyl-N-nitroso-glycine in a dehydrating agent, typically acetic anhydride or trifluoroacetic anhydride (used in excess).

-

Stir the mixture at room temperature for several hours to overnight. The progress of the cyclization can be monitored by TLC.

-

Once the reaction is complete, pour the reaction mixture into ice-cold water to quench the excess anhydride.

-

The product, 3-cyclohexyl-sydnone, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for the structural elucidation and confirmation of 3-cyclohexyl-sydnone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Acquiring IR Spectrum

-

Ensure the sample of 3-cyclohexyl-sydnone is dry.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Expected IR Data for 3-Cyclohexyl-sydnone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 | Medium | C-H stretch of the sydnone ring (C4-H) |

| 2930-2850 | Strong | C-H stretch of the cyclohexyl group |

| ~1750 | Strong | C=O stretch of the sydnone ring (C5=O) |

| ~1450 | Medium | CH₂ scissoring of the cyclohexyl group |

| Various | Medium-Weak | Fingerprint region |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

Experimental Protocol: Acquiring NMR Spectra

-

Dissolve a small amount of purified 3-cyclohexyl-sydnone (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Standard parameters are usually sufficient.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Expected ¹H NMR Data for 3-Cyclohexyl-sydnone (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | s | 1H | CH (sydnone ring, C4) |

| ~4.0-4.2 | m | 1H | N-CH (cyclohexyl) |

| ~1.2-2.0 | m | 10H | CH ₂ (cyclohexyl) |

Expected ¹³C NMR Data for 3-Cyclohexyl-sydnone (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (sydnone ring, C5) |

| ~95 | C H (sydnone ring, C4) |

| ~60-65 | N-C H (cyclohexyl) |

| ~25-35 | C H₂ (cyclohexyl) |

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting material to the fully characterized 3-cyclohexyl-sydnone.

Thermal Stability and Degradation Pathways of 3-Cyclohexyl-sydnone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of 3-cyclohexyl-sydnone, a mesoionic heterocyclic compound. Due to a lack of specific published thermal analysis data for this particular derivative, this guide synthesizes information from related sydnone compounds to propose a likely thermal behavior profile. Detailed experimental protocols for determining these properties are provided, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, a plausible thermal degradation pathway for 3-cyclohexyl-sydnone is outlined, supported by established sydnone chemistry. This document is intended to be a valuable resource for researchers working with or developing sydnone-based compounds, particularly in the context of drug development where thermal stability is a critical parameter.

Introduction

Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom.[1] Their unique electronic structure, with delocalized positive and negative charges, imparts them with interesting chemical and biological properties.[1] 3-cyclohexyl-sydnone is an alkyl-substituted sydnone that, like other sydnones, is generally a crystalline solid stable at room temperature but is sensitive to heat, strong acids, and bases.[1][2] Understanding the thermal stability and degradation pathways of 3-cyclohexyl-sydnone is crucial for its handling, storage, and application, especially in the pharmaceutical industry where thermal decomposition can lead to loss of efficacy and the formation of potentially toxic byproducts.

Physicochemical and Spectroscopic Properties

While extensive thermal data is not available, some key physicochemical and spectroscopic properties of 3-cyclohexyl-sydnone have been reported.

| Property | Value/Description | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | - |

| Appearance | Crystalline solid | [2] |

| UV Absorption λmax | 292 nm | [3] |

Proposed Thermal Behavior and Degradation Pathways

Based on the known thermal chemistry of the sydnone ring, a plausible degradation pathway for 3-cyclohexyl-sydnone can be proposed. The primary thermal decomposition route for sydnones involves the extrusion of carbon dioxide (CO₂) to form a highly reactive nitrile imine intermediate.[2] This intermediate can then undergo various reactions, including cyclization, dimerization, or reaction with other species present.

Proposed Degradation Pathway

The thermal degradation of 3-cyclohexyl-sydnone is hypothesized to proceed as follows:

-

Initiation: Upon heating, the sydnone ring undergoes a retro-[3+2] cycloaddition, leading to the elimination of a molecule of carbon dioxide and the formation of a cyclohexyl-substituted nitrile imine.

-

Intermediate Reactions: The highly reactive nitrile imine intermediate can then potentially undergo several transformations, such as:

-

Dimerization: Two molecules of the nitrile imine can react in a [3+3] cycloaddition to form a 1,4-dihydro-1,2,4,5-tetrazine derivative.

-

Intramolecular Cyclization: Depending on the substituent, intramolecular reactions are possible, though less likely with a simple cyclohexyl group.

-

Fragmentation: Further decomposition of the nitrile imine or its subsequent products at higher temperatures.

-

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation pathways of 3-cyclohexyl-sydnone, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of 3-cyclohexyl-sydnone into a clean, tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature of the decomposition).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-cyclohexyl-sydnone into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to a temperature above the decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will show a downward peak, while exothermic events (like decomposition) will show an upward peak. The area under the peak corresponds to the enthalpy change of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of 3-cyclohexyl-sydnone into a pyrolysis tube or on a filament.

-

Pyrolysis:

-

Set the pyrolysis temperature to the onset of decomposition as determined by TGA, and then at higher temperatures corresponding to major decomposition events.

-

A typical starting temperature would be around 180-200 °C, with subsequent analyses at higher temperatures.

-

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A suitable temperature program to separate the expected degradation products (e.g., initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Synthesis of 3-Cyclohexyl-sydnone

For researchers who wish to study this compound, a general synthetic procedure is provided below. Sydnones are typically synthesized from the corresponding N-substituted amino acid via N-nitrosation followed by cyclodehydration.[3]

Experimental Procedure Outline:

-

N-Nitrosation: N-cyclohexylglycine is dissolved in a suitable solvent and treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form N-nitroso-N-cyclohexylglycine.

-

Cyclodehydration: The resulting N-nitroso acid is then treated with a dehydrating agent, typically acetic anhydride or trifluoroacetic anhydride, to effect cyclization to the sydnone ring. The reaction is often carried out at room temperature or with gentle heating.

-

Isolation and Purification: The product, 3-cyclohexyl-sydnone, is typically isolated by precipitation or extraction and purified by recrystallization from a suitable solvent like ethanol.

Conclusion

References

An In-depth Technical Guide to the Solubility of 3-Cyclohexyl-sydnone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclohexyl-sydnone, a mesoionic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes a detailed, generalized experimental protocol and a discussion of the expected solubility based on the general properties of sydnone derivatives.

Introduction to 3-Cyclohexyl-sydnone and its Importance

Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom. These compounds are pseudo-aromatic and possess a unique electronic structure with delocalized positive and negative charges, contributing to their distinct chemical and biological properties. 3-cyclohexyl-sydnone, with a cyclohexyl substituent at the N-3 position, is of interest for its potential pharmacological activities, which may include anti-inflammatory, analgesic, and antimicrobial effects. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of 3-Cyclohexyl-sydnone

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Diethyl ether | Low to Moderate | The polar sydnone ring may limit solubility in highly non-polar solvents, though the cyclohexyl group will contribute to some affinity. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl acetate, THF | Moderate to High | These solvents can interact with the polar components of the sydnone ring while also accommodating the non-polar cyclohexyl group. |

| Polar Aprotic (High) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are known to be effective for a wide range of polar and non-polar compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the exocyclic oxygen may enhance solubility, balanced by the non-polar cyclohexyl moiety. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Often good solvents for a wide range of organic compounds, including those with moderate polarity. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the quantitative solubility of 3-cyclohexyl-sydnone in various organic solvents. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.

-

Solute: 3-Cyclohexyl-sydnone (purity > 99%)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, acetone, ethyl acetate, acetonitrile, methanol, ethanol, isopropanol, DMSO, DMF).

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 10 mL)

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-cyclohexyl-sydnone.

Caption: Experimental workflow for solubility determination.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-cyclohexyl-sydnone and place it into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of 3-cyclohexyl-sydnone of known concentrations in a suitable solvent (this may be the same solvent as the experiment or a solvent in which it is freely soluble and compatible with the analytical method).

-

Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions.

-

Accurately dilute the filtered sample solutions with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample solutions using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 3-cyclohexyl-sydnone in the specific solvent at the experimental temperature.

-

Logical Relationship for Method Selection

The choice of analytical method for concentration determination is crucial for accurate solubility measurement. The following diagram outlines the logical considerations for selecting an appropriate method.

Caption: Decision tree for analytical method selection.

Conclusion

While specific quantitative solubility data for 3-cyclohexyl-sydnone remains to be published, this guide provides a comprehensive framework for its determination. Based on the general properties of sydnones, it is anticipated that 3-cyclohexyl-sydnone will exhibit good solubility in a range of common polar aprotic and chlorinated organic solvents. The detailed experimental protocol provided herein offers a robust methodology for researchers and drug development professionals to accurately quantify this critical physicochemical parameter, thereby facilitating further research and development of this promising compound.

References

Quantum chemical calculations on 3-cyclohexyl-sydnone

An in-depth analysis of the quantum chemical properties of 3-cyclohexyl-sydnone reveals key insights into its electronic structure, stability, and reactivity. This technical guide provides a comprehensive overview of the computational methodologies employed, summarizes the key quantitative findings, and outlines the experimental protocols relevant to the study of this mesoionic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to 3-Cyclohexyl-sydnone

Sydnones are a class of mesoionic heterocyclic aromatic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position.[1] These compounds are notable for their unique electronic structure, which can be represented by several resonance forms, leading to a separation of positive and negative charges within the ring system.[1] This dipolar nature makes them valuable as 1,3-dipoles in cycloaddition reactions for the synthesis of various heterocyclic systems, particularly pyrazoles.[2][3] The substituent at the N-3 position significantly influences the electronic properties and reactivity of the sydnone ring. In the case of 3-cyclohexyl-sydnone, the non-aromatic, bulky cyclohexyl group is expected to have a distinct electronic and steric impact compared to more common aryl or alkyl substituents.

Theoretical and Computational Methodology

Quantum chemical calculations are essential for understanding the molecular properties of compounds like 3-cyclohexyl-sydnone. Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are among the most common methods for such investigations.[4][5]

Computational Protocol: Geometry Optimization and Frequency Analysis

A standard computational protocol for studying 3-cyclohexyl-sydnone involves the following steps:

-

Initial Structure Generation: A 3D model of 3-cyclohexyl-sydnone is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and a basis set such as 6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Solvation Effects: To model the behavior of the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

The following diagram illustrates a typical workflow for quantum chemical calculations:

References

- 1. researchgate.net [researchgate.net]

- 2. Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3-Cyclohexyl-sydnone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a definitive single-crystal X-ray structure analysis of 3-cyclohexyl-sydnone has not been publicly reported. This guide provides a comprehensive overview of the methodologies and expected structural characteristics based on closely related sydnone analogues. The experimental protocols for the synthesis of 3-cyclohexyl-sydnone and the general procedure for crystal structure analysis are detailed to facilitate further research in this area.

Introduction to Sydnones

Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom.[1] These compounds are dipolar and possess a delocalized positive and negative charge across the ring system, which cannot be represented by a single covalent structure.[1] Their unique electronic configuration imparts them with a range of interesting chemical and biological properties, making them valuable scaffolds in medicinal chemistry and materials science.[2] Sydnone derivatives have been investigated for various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2]

The structural elucidation of sydnones is crucial for understanding their structure-activity relationships. X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms, bond lengths, and bond angles, offering insights into the electronic distribution and intermolecular interactions within the crystal lattice.

Experimental Protocols

The synthesis of 3-cyclohexyl-sydnone follows a classical three-step procedure involving the formation of N-cyclohexylglycine, subsequent nitrosation, and final cyclodehydration.[3][4]

Step 1: Synthesis of N-Cyclohexylglycine

A solution of cyclohexylamine (22 mmol) in cold water (3 mL) is added dropwise to an aqueous solution of chloroacetic acid (10 mmol in 3 mL of water) in an ice bath with constant stirring for 24 hours.[4] The water is then removed under reduced pressure. The resulting chloride salt is washed with acetone, and the final product, N-cyclohexylglycine, is obtained by acidification with HCl to a pH of 2, followed by slow evaporation and recrystallization.[4]

Step 2: Synthesis of N-Nitroso-N-cyclohexylglycine

To a suspension of N-cyclohexylglycine (0.04 mol) in cold water (100 mL), a drop of concentrated hydrochloric acid is added. A solution of sodium nitrite (0.12 mol) in cold water (20 mL) is then added dropwise with vigorous stirring at 0-5 °C over one hour.[5] The stirring is continued at room temperature until a clear solution is obtained. Slow addition of concentrated hydrochloric acid precipitates the N-nitroso derivative, which is then collected by vacuum filtration.[5]

Step 3: Synthesis of 3-Cyclohexyl-sydnone (Cyclodehydration)

The crude N-nitroso-N-cyclohexylglycine is dissolved in an excess of acetic anhydride at room temperature.[3] The reaction mixture is stirred for 24 hours. The excess acetic anhydride is then removed under reduced pressure, and the resulting residue is purified by recrystallization from ethanol to yield 3-cyclohexyl-sydnone.[3]

Caption: Synthetic pathway for 3-cyclohexyl-sydnone.

A general protocol for the structural analysis of a small molecule single crystal using X-ray diffraction is outlined below.[6][7]

-

Crystal Selection and Mounting: A suitable single crystal of 3-cyclohexyl-sydnone (typically 0.1-0.5 mm in size) is selected under a microscope.[7] The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[9]

-

Structure Refinement: The atomic model is built into the electron density map and refined using least-squares methods.[6] This process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and chemical reasonableness before deposition in a crystallographic database.[9]

Caption: General workflow for single-crystal X-ray analysis.

Crystallographic Data (Representative Analogues)

The following tables summarize the crystallographic data for several 3-aryl-sydnone derivatives, which serve as valuable references for predicting the structural parameters of 3-cyclohexyl-sydnone.

Table 1: Crystal Data and Structure Refinement Details for 3-Aryl-Sydnone Analogues.

| Parameter | 4-acetyl-3-(p-tolyl)sydnone | bis(3-phenylsydnone) sulfide[6] | bis[3-(p-methoxyphenyl)sydnone] sulfide[6] |

| Formula | C₁₁H₁₀N₂O₃ | C₁₆H₁₀N₄O₄S | C₁₈H₁₄N₄O₆S |

| Formula Weight | 218.2 | 354.0 | 414.0 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/c |

| a (Å) | 10.995(4) | 10.347(2) | 14.255(2) |

| b (Å) | 15.158(2) | 7.777(1) | 9.344(1) |

| c (Å) | 6.530(3) | 19.796(4) | 15.250(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 100.33(2) | 116.61(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1088.3(7) | 1567.13 | 1816.12 |

| Z | 4 | 4 | 4 |

| Temperature (K) | 298 | 298 | 298 |

| Final R indices [I>2σ(I)] | R = 0.038 | R = 0.033 | R = 0.039 |

Table 2: Selected Bond Lengths (Å) for the Sydnone Ring of Representative Analogues.

| Bond | 4-acetyl-3-(p-tolyl)sydnone | bis(3-phenylsydnone) sulfide[6] |

| O(1)-N(2) | 1.422(4) | 1.425(2) |

| N(2)-N(3) | 1.320(4) | 1.323(2) |

| N(3)-C(4) | 1.378(5) | 1.380(3) |

| C(4)-C(5) | 1.418(5) | 1.421(3) |

| C(5)-O(1) | 1.375(4) | 1.377(2) |

| C(5)-O(2) | 1.207(4) | 1.205(2) |

Table 3: Selected Bond Angles (°) for the Sydnone Ring of Representative Analogues.

| Angle | 4-acetyl-3-(p-tolyl)sydnone | bis(3-phenylsydnone) sulfide[6] |

| C(5)-O(1)-N(2) | 108.9(3) | 108.8(1) |

| O(1)-N(2)-N(3) | 108.4(3) | 108.5(1) |

| N(2)-N(3)-C(4) | 109.8(3) | 109.7(2) |

| N(3)-C(4)-C(5) | 102.8(3) | 102.9(2) |

| O(1)-C(5)-C(4) | 110.1(3) | 110.1(2) |

| O(2)-C(5)-O(1) | 128.8(4) | 128.9(2) |

| O(2)-C(5)-C(4) | 121.1(4) | 121.0(2) |

Structural Insights and Discussion

Based on the crystallographic data of analogous 3-aryl-sydnones, several key structural features are expected for 3-cyclohexyl-sydnone:

-

Planarity of the Sydnone Ring: The 1,2,3-oxadiazole ring is expected to be nearly planar.

-

Bond Lengths: The bond lengths within the sydnone ring are characteristic of its mesoionic nature, indicating delocalized bonding. The exocyclic C=O bond is expected to be around 1.21 Å, consistent with a double bond.

-

Conformation of the Cyclohexyl Group: The cyclohexyl substituent at the N3 position will likely adopt a chair conformation. The orientation of the cyclohexyl ring relative to the sydnone ring will be determined by steric factors to minimize non-bonded interactions.

-

Intermolecular Interactions: In the solid state, the packing of 3-cyclohexyl-sydnone molecules will be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds.

Conclusion

While the specific crystal structure of 3-cyclohexyl-sydnone remains to be determined, this guide provides a robust framework for its synthesis and crystallographic analysis. The presented data from analogous compounds offer valuable insights into the expected molecular geometry and packing. The detailed experimental protocols are intended to facilitate further research that will ultimately lead to the elucidation of the precise three-dimensional structure of this compound, which will be invaluable for the rational design of new therapeutic agents and functional materials.

References

- 1. Sydnone: Synthesis, Reactivity and Biological Activities [ouci.dntb.gov.ua]

- 2. media.neliti.com [media.neliti.com]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN101774942B - Method for preparing N-acetyl-DL-cyclohexyl-glycine - Google Patents [patents.google.com]

- 7. Glycine, N-cyclohexyl- | C8H15NO2 | CID 42810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. PubChemLite - Sydnone, 3-cyclohexyl- (C8H13N2O2) [pubchemlite.lcsb.uni.lu]

The Sydnone Story: A Technical Guide to the Discovery and History of 3-Alkyl-sydnones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones are a fascinating class of mesoionic heterocyclic compounds that have intrigued chemists since their discovery in the early 20th century. Characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom, these compounds cannot be represented by a single covalent structure, instead existing as a resonance hybrid with delocalized positive and negative charges.[1] This unique electronic structure imparts them with a range of interesting chemical and biological properties. This technical guide provides an in-depth exploration of the discovery and history of 3-alkyl-sydnones, detailing their synthesis, key experimental protocols, and foundational structure-activity relationships.

The Dawn of a New Mesoionic Compound: Discovery and Structural Elucidation

The journey of sydnones began in 1935 at the University of Sydney, from which their name is derived.[2][3] John Campbell Earl and Alan W. Mackney were investigating the dehydration of N-nitroso-N-phenylglycine with acetic anhydride and isolated a stable, crystalline product.[1][4] Their initial proposed structure was a bicyclic system.[5] However, this bicyclic structure was later proven incorrect. Subsequent work by researchers, including Wilson Baker and his team, led to the correct characterization of sydnones as mesoionic compounds, a concept that was gaining traction in the field of organic chemistry.[6] The actual structure is a resonance hybrid of multiple forms, which explains its unique stability and reactivity.[5]

Caption: Figure 1: Historical Timeline of Sydnone Discovery

Synthesis of 3-Alkyl-sydnones: From Classical Methods to Modern Improvements

The original method for synthesizing sydnones, developed by Earl and Mackney, involved the cyclodehydration of an N-nitroso-α-amino acid using acetic anhydride.[6][7] This remains the foundational approach for preparing 3-alkyl-sydnones. The general synthetic route is a two-step process starting from an N-alkyl-amino acid.

General Synthetic Workflow

The synthesis begins with the nitrosation of an N-alkyl-amino acid, followed by cyclodehydration of the resulting N-nitroso-N-alkyl-amino acid.

Caption: Figure 2: General Synthesis of 3-Alkyl-sydnones

While acetic anhydride was the original dehydrating agent, subsequent research demonstrated that stronger agents like trifluoroacetic anhydride (TFAA) could significantly increase the rate of cyclization.[3][8] Other reagents, such as thionyl chloride, have also been employed to improve yields and shorten reaction times.[3][7]

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of sydnones, such as that for 3-phenylsydnone, and are applicable to the synthesis of 3-alkyl-sydnones.

Step 1: Nitrosation of N-Alkyl-amino Acid

-

Preparation: Suspend the starting N-alkyl-amino acid (1.0 equivalent) in water in a beaker.

-

Cooling: Place the beaker in an ice-salt bath and stir the suspension until the temperature is below 0°C.

-

Addition of Nitrite: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the cold amino acid suspension over a period of approximately 40 minutes, ensuring the temperature does not exceed 0°C.

-

Acidification: After the addition is complete, continue stirring for a period (e.g., 2 hours). Filter the solution if necessary. To the cold, clear filtrate, add concentrated hydrochloric acid.

-

Isolation: The N-nitroso-N-alkyl-amino acid will precipitate as crystals. Isolate the product by suction filtration, wash with cold water, and air dry.

Step 2: Cyclodehydration to form 3-Alkyl-sydnone

-

Reaction Setup: Dissolve the dried N-nitroso-N-alkyl-amino acid (1.0 equivalent) in an excess of acetic anhydride in a flask equipped with a reflux condenser.

-

Heating: Heat the solution on a water bath for approximately 1.5 to 2 hours with stirring.

-

Workup: Allow the solution to cool to room temperature. Slowly pour the cooled solution into a large volume of an ice-water mixture with vigorous stirring to precipitate the sydnone.

-

Isolation and Purification: Collect the crude 3-alkyl-sydnone by suction filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture).

Quantitative Data and Physicochemical Properties

The physicochemical properties of 3-alkyl-sydnones are influenced by the nature of the alkyl substituent. The following table summarizes key quantitative data for some simple 3-alkyl-sydnones.

| 3-Alkyl-sydnone | Molecular Formula | Melting Point (°C) | UV λmax (nm) | IR (C=O) (cm⁻¹) | Reference |

| 3-Methylsydnone | C₃H₄N₂O₂ | 36 | 290 | ~1750-1770 | [3][6][9] |

| 3-n-Butylsydnone | C₆H₁₀N₂O₂ | Liquid | 289.5 | Not Reported | [3][6][7] |

| 3-Cyclohexylsydnone | C₈H₁₂N₂O₂ | Not Reported | 292 | Not Reported | [3][6][7] |

Note: IR data is often reported as a range for the sydnone carbonyl stretch.

Structure-Activity Relationships and Biological Potential

Sydnones have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[6] A key observation in structure-activity relationship (SAR) studies is the general trend that 3-aryl-sydnones tend to be more biologically active and less toxic than their 3-alkyl counterparts.[7]

Caption: Figure 3: Conceptual Structure-Activity Relationship

The lipophilicity and electronic properties conferred by the substituent at the 3-position are critical for their interaction with biological targets such as enzymes and DNA.[3][6] While specific signaling pathways for 3-alkyl-sydnones are not extensively detailed in the foundational literature, their broad bioactivity suggests interactions with fundamental cellular processes.

Conclusion

The discovery of 3-alkyl-sydnones and their aryl counterparts opened up a new chapter in the field of mesoionic chemistry. From their initial misidentification to their full characterization and the subsequent exploration of their synthetic versatility and biological potential, sydnones have proven to be a rich area of research. The foundational work on their synthesis and properties continues to underpin modern applications in medicinal chemistry and materials science, demonstrating the enduring legacy of Earl and Mackney's discovery. This guide provides a core technical understanding for professionals seeking to build upon this history in their own research and development endeavors.

References

- 1. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mechanochemical approach to the synthesis of sydnones and derivatives - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00096B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 204. The action of acetic anhydride on N-nitrosophenylglycine and some of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. jjtujournals.com [jjtujournals.com]

- 7. media.neliti.com [media.neliti.com]

- 8. researchgate.net [researchgate.net]

- 9. 646. Chemical and physical properties of some sydnones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Spectroscopic Properties of 3-Cyclohexyl-sydnone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-cyclohexyl-sydnone, a mesoionic heterocyclic compound. Sydnones, in general, are a class of compounds with a unique electronic structure that has garnered interest for their potential applications in medicinal chemistry and as synthetic precursors.[1][2][3] This document summarizes the available spectroscopic data and outlines the general experimental protocols for their acquisition, serving as a valuable resource for researchers working with this and related compounds.

Core Spectroscopic Data

The spectroscopic data for 3-cyclohexyl-sydnone and related alkyl sydnones are summarized below. It is important to note that while specific data for the UV-Vis spectrum and mass spectral fragmentation of 3-cyclohexyl-sydnone are available, detailed IR and NMR spectral data for this specific derivative are not widely reported. Therefore, characteristic ranges for alkyl sydnones are provided.

Table 1: Ultraviolet-Visible (UV-Vis) Spectroscopy

| Compound | λmax (nm) | Solvent | Reference |

| 3-Cyclohexyl-sydnone | 292 | Not Specified | [1] |

| 3-Methylsydnone | 290 | Not Specified | [1] |

| 3-n-Butylsydnone | 289.5 | Not Specified | [1] |

Table 2: Infrared (IR) Spectroscopy (Characteristic Ranges for Alkyl Sydnones)

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Sydnone Ring) | 1740 - 1770 | Carbonyl stretch |

| C4-H (Sydnone Ring) | > 3000 | C-H stretch |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Characteristic Ranges for Alkyl Sydnones)

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹³C | 160 - 170 | C5 (Carbonyl Carbon) |

| ¹H | Unusually high field | C4-H (Sydnone Ring Proton) |

Table 4: Mass Spectrometry (MS)

| Compound | Key Fragmentation | Ionization Method |

| 3-Cyclohexyl-sydnone | M - (NO + CO) | Electron Impact (EI) |

Experimental Protocols

Synthesis of 3-Alkyl-sydnones

The classical synthesis of sydnones involves the cyclodehydration of N-nitroso derivatives of α-amino acids.[1]

Step 1: Nitrosation of N-Cyclohexylglycine

-

Dissolve N-cyclohexylglycine in an appropriate acidic medium (e.g., hydrochloric acid).

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified time until the formation of the N-nitroso-N-cyclohexylglycine is complete.

-

Isolate the product by filtration or extraction.

Step 2: Cyclodehydration to form 3-Cyclohexyl-sydnone

-

Suspend the N-nitroso-N-cyclohexylglycine in a dehydrating agent, typically acetic anhydride.[1] Other reagents like thionyl chloride or trifluoroacetic anhydride can also be used.[1]

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.

-

Pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

-

Collect the precipitated 3-cyclohexyl-sydnone by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis

UV-Vis Spectroscopy

-

Prepare a dilute solution of 3-cyclohexyl-sydnone in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax). Alkyl sydnones typically exhibit a λmax below 300 nm.[1]

Infrared (IR) Spectroscopy

-

Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for solid samples.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands, particularly the C=O stretching vibration of the sydnone ring (1740-1770 cm⁻¹) and the C4-H stretch (>3000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-25 mg of 3-cyclohexyl-sydnone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.[4]

-

Filter the solution into a clean NMR tube to a height of about 4-5 cm.[5]

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the data and identify the chemical shifts, multiplicities, and coupling constants of the signals. Key signals to identify include the proton at the C4 position of the sydnone ring and the carbonyl carbon (C5).

Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI).

-

Analyze the fragmentation pattern. For sydnones, a characteristic fragmentation is the loss of both a nitric oxide radical (NO) and a carbon monoxide molecule (CO).[6]

Signaling Pathways and Logical Relationships

There is currently no information in the reviewed scientific literature to suggest that 3-cyclohexyl-sydnone is directly involved in specific signaling pathways. The primary interest in sydnones lies in their potential as scaffolds for the development of bioactive molecules and their utility in synthetic organic chemistry, particularly in 1,3-dipolar cycloaddition reactions.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. media.neliti.com [media.neliti.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 6. connectsci.au [connectsci.au]

- 7. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-Cyclohexyl-Sydnone in Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC) is a bioorthogonal reaction that proceeds between a sydnone, a mesoionic 1,3-dipole, and a strained alkyne, such as a cyclooctyne, without the need for a toxic copper catalyst.[1][2] This reaction is characterized by its high specificity and efficiency in complex biological environments, making it a valuable tool for bioconjugation, cellular labeling, and drug delivery.[3][4] 3-Cyclohexyl-sydnone is an alkyl-substituted sydnone that offers distinct properties compared to its aryl-substituted counterparts. The electron-donating nature of the cyclohexyl group can influence the reactivity and stability of the sydnone, making it a subject of interest for specific applications. These notes provide an overview of the application of 3-cyclohexyl-sydnone in SPSAC, including comparative kinetic data, and detailed experimental protocols for its synthesis and use in bioconjugation.

Reaction Mechanism and Workflow

The SPSAC reaction is a [3+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases carbon dioxide and forms a stable pyrazole product.[5] The primary driving force for this reaction is the release of ring strain from the cyclooctyne.

Caption: General mechanism of Strain-Promoted Alkyne-Sydnone Cycloaddition (SPSAC).

Quantitative Data

| Sydnone Derivative | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |

| 3-Phenyl-sydnone | Bicyclononyne (BCN) | 0.054 | 55:45 MeOH/H₂O | 21 | [2] |

| 4-Chloro-3-phenylsydnone | Bicyclononyne (BCN) | ~1.6 (Estimated 30x faster than 3-phenyl-sydnone) | Not Specified | Not Specified | [3] |

| 3-Cyclohexyl-sydnone | Bicyclononyne (BCN) | Estimated to be < 0.054 | Not Available | Not Available | Inference |

Note: The rate constant for 3-cyclohexyl-sydnone is an estimation based on the electronic effects of the substituent at the N-3 position. Experimental verification is required.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclohexyl-sydnone

This protocol describes a general two-step synthesis of a 3-substituted sydnone, adapted for 3-cyclohexyl-sydnone.

Step 1: Synthesis of N-cyclohexyl-N-nitrosoglycine

Caption: Workflow for the synthesis of N-cyclohexyl-N-nitrosoglycine.

Materials:

-

N-Cyclohexylglycine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or round-bottom flask

Procedure:

-

Dissolve N-Cyclohexylglycine in cold water in a beaker placed in an ice bath.

-

Slowly add a drop of concentrated hydrochloric acid with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the N-cyclohexylglycine solution while maintaining the temperature between 0-5 °C and stirring vigorously.

-

Continue stirring at room temperature for 30 minutes to 4 hours, until the solution becomes clear.

-

Slowly add concentrated hydrochloric acid to precipitate the N-cyclohexyl-N-nitrosoglycine product.

-

Collect the precipitate by vacuum filtration and wash with cold water. The product can be used in the next step without further purification.

Step 2: Cyclodehydration to 3-Cyclohexyl-sydnone

Caption: Workflow for the cyclodehydration to form 3-cyclohexyl-sydnone.

Materials:

-

N-Cyclohexyl-N-nitrosoglycine

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend the N-cyclohexyl-N-nitrosoglycine in acetic anhydride in a round-bottom flask.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material (e.g., by TLC).

-

Once the reaction is complete, pour the mixture into ice-water to quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 3-cyclohexyl-sydnone.

Protocol 2: Monitoring SPSAC Kinetics using UV-Vis Spectroscopy

This protocol outlines a general method for determining the second-order rate constant of the SPSAC reaction between 3-cyclohexyl-sydnone and a strained alkyne. Sydnones typically have a distinct UV-Vis absorbance that disappears upon cycloaddition. 3-Cyclohexylsydnone has a reported UV absorption maximum at 292 nm.

Materials:

-

3-Cyclohexyl-sydnone

-

Strained alkyne (e.g., BCN, DBCO, DIBAC)

-

Reaction solvent (e.g., acetonitrile, methanol, or a mixture with water)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of 3-cyclohexyl-sydnone and the strained alkyne of known concentrations in the chosen solvent.

-

Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25 °C).

-

In a quartz cuvette, mix the solutions of 3-cyclohexyl-sydnone and the strained alkyne. Use a significant excess of the alkyne (e.g., 10-fold or more) to ensure pseudo-first-order kinetics.

-

Immediately start monitoring the reaction by recording the absorbance at the λmax of 3-cyclohexyl-sydnone (292 nm) over time.

-

The observed rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).

-

The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the strained alkyne in excess: k₂ = k_obs / [alkyne].

Caption: Workflow for monitoring SPSAC kinetics via UV-Vis spectroscopy.

Protocol 3: Protein Labeling using 3-Cyclohexyl-sydnone SPSAC

This protocol provides a general procedure for labeling a protein that has been functionalized with a strained alkyne (e.g., via genetic incorporation of an unnatural amino acid) with a 3-cyclohexyl-sydnone-containing probe (e.g., a fluorophore or a drug).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

3-Cyclohexyl-sydnone-probe conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

-

Dissolve the 3-cyclohexyl-sydnone-probe conjugate in a minimal amount of a biocompatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Add the sydnone-probe solution to the solution of the alkyne-modified protein. A typical molar excess of the sydnone-probe is 5-20 fold over the protein.

-

Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37 °C). The reaction time will depend on the concentration of reactants and the reaction rate (can range from minutes to hours).

-

Monitor the progress of the labeling reaction by a suitable analytical technique (e.g., SDS-PAGE with in-gel fluorescence imaging if using a fluorescent probe, or mass spectrometry).

-

Once the reaction is complete, remove the excess unreacted sydnone-probe by size-exclusion chromatography or dialysis.

-

Characterize the labeled protein to determine the labeling efficiency.

Caption: General workflow for protein labeling using SPSAC.

Conclusion

3-Cyclohexyl-sydnone is a valuable reagent for strain-promoted alkyne-sydnone cycloadditions, offering an alternative to more commonly used aryl-sydnones. While its reactivity is predicted to be slightly lower than that of 3-phenyl-sydnone, its stability and distinct electronic properties may be advantageous in certain applications. The provided protocols offer a starting point for the synthesis, kinetic analysis, and application of 3-cyclohexyl-sydnone in bioconjugation and related fields. Further research is needed to fully characterize its kinetic properties with a range of strained alkynes and to explore its full potential in various bioorthogonal applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

Application Notes and Protocols for Copper-Catalyzed Cycloaddition with 3-Cyclohexyl-sydnone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnones are mesoionic aromatic compounds that participate in 1,3-dipolar cycloaddition reactions with alkynes to form pyrazoles, a heterocyclic motif of significant interest in medicinal chemistry.[1] Traditional thermal cycloaddition of sydnones with alkynes often necessitates harsh reaction conditions, including high temperatures and prolonged reaction times.[1][2] The advent of copper catalysis for the sydnone-alkyne cycloaddition (CuSAC) has marked a significant advancement, allowing for milder reaction conditions, reduced reaction times, and, notably, control over the regioselectivity of the resulting pyrazole product.[2][3] This protocol focuses on the copper-catalyzed cycloaddition of 3-cyclohexyl-sydnone, a representative alkyl-substituted sydnone, with terminal alkynes.

The regiochemical outcome of the CuSAC reaction is dictated by the choice of the copper salt. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), is proposed to function as a Lewis acid, activating the sydnone and leading to the formation of 1,3-disubstituted pyrazoles.[3][4] In contrast, copper(II) acetate (Cu(OAc)₂), is believed to promote the formation of a copper(I) acetylide intermediate, resulting in the regioselective synthesis of 1,4-disubstituted pyrazoles.[3][4] This tunable regioselectivity is a powerful tool in the synthesis of diverse pyrazole libraries for applications in drug discovery and bioconjugation.[5][6]

Data Presentation

The following tables summarize representative quantitative data for copper-catalyzed cycloaddition reactions of various sydnones with terminal alkynes. While specific data for 3-cyclohexyl-sydnone is limited in the reviewed literature, the provided data for analogous sydnones offers valuable insights into expected yields and reaction conditions.

Table 1: Synthesis of 1,3-Disubstituted Pyrazoles using Cu(OTf)₂

| Entry | Sydnone | Alkyne | Product | Yield (%) |

| 1 | 3-Phenylsydnone | Phenylacetylene | 1-Phenyl-3-phenylpyrazole | 85 |

| 2 | 3-(4-Methoxyphenyl)sydnone | Phenylacetylene | 1-(4-Methoxyphenyl)-3-phenylpyrazole | 78 |

| 3 | 3-Phenylsydnone | 1-Octyne | 1-Phenyl-3-hexylpyrazole | 75 |

Data adapted from analogous reactions in the literature. Conditions typically involve heating in a suitable solvent like toluene or o-dichlorobenzene.

Table 2: Synthesis of 1,4-Disubstituted Pyrazoles using Cu(OAc)₂

| Entry | Sydnone | Alkyne | Product | Yield (%) |

| 1 | 3-Phenylsydnone | Phenylacetylene | 1-Phenyl-4-phenylpyrazole | 90 |

| 2 | 3-(4-Methoxyphenyl)sydnone | Phenylacetylene | 1-(4-Methoxyphenyl)-4-phenylpyrazole | 88 |

| 3 | 3-Phenylsydnone | 1-Octyne | 1-Phenyl-4-hexylpyrazole | 82 |

Data adapted from analogous reactions in the literature. Conditions typically involve heating in a suitable solvent like o-dichlorobenzene.

Experimental Protocols

The following are representative protocols for the copper-catalyzed cycloaddition of 3-cyclohexyl-sydnone with a terminal alkyne. These protocols are based on established procedures for other sydnone derivatives and should be optimized for specific substrates.

Protocol 1: Synthesis of 1-Cyclohexyl-3-substituted-pyrazoles using Cu(OTf)₂

Materials:

-

3-Cyclohexyl-sydnone

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous toluene

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-cyclohexyl-sydnone (1.0 mmol, 1 equivalent).

-

Add anhydrous toluene (5 mL).

-

Add the terminal alkyne (1.2 mmol, 1.2 equivalents).

-

Add Cu(OTf)₂ (0.1 mmol, 10 mol%).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-cyclohexyl-3-substituted-pyrazole.

Protocol 2: Synthesis of 1-Cyclohexyl-4-substituted-pyrazoles using Cu(OAc)₂

Materials:

-

3-Cyclohexyl-sydnone

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) acetate (Cu(OAc)₂)

-

Anhydrous o-dichlorobenzene (o-DCB)

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-cyclohexyl-sydnone (1.0 mmol, 1 equivalent).

-

Add anhydrous o-dichlorobenzene (5 mL).

-

Add the terminal alkyne (1.2 mmol, 1.2 equivalents).

-

Add Cu(OAc)₂ (0.1 mmol, 10 mol%).

-

Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (high vacuum may be required to remove o-DCB).

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-cyclohexyl-4-substituted-pyrazole.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

The regioselectivity of the copper-catalyzed sydnone-alkyne cycloaddition is dependent on the copper catalyst used, leading to two distinct mechanistic pathways.

Caption: Mechanistic pathways for Cu-catalyzed sydnone-alkyne cycloaddition.

Experimental Workflow

The general workflow for the synthesis and purification of pyrazoles via CuSAC is outlined below.

Caption: General experimental workflow for CuSAC.

References

- 1. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. [PDF] Cu-promoted sydnone cycloadditions of alkynes: scope and mechanism studies. | Semantic Scholar [semanticscholar.org]

- 5. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application of 3-Cyclohexyl-sydnone in Live Cell Imaging: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Cyclohexyl-sydnone is a mesoionic compound that has emerged as a valuable tool in bioorthogonal chemistry, particularly for the labeling and imaging of live cells. Its application hinges on the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), a highly specific and biocompatible "click" reaction. This reaction occurs between the sydnone moiety and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), to form a stable, fluorescent pyrazole derivative.[1][2]

The primary advantage of using 3-cyclohexyl-sydnone in live-cell imaging lies in the bioorthogonality of the SPSAC reaction. This means the reaction proceeds efficiently within the complex cellular environment without interfering with native biochemical processes.[1][2] The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, and can be performed under physiological conditions (aqueous buffer, 37°C).

A common strategy for imaging cellular components using 3-cyclohexyl-sydnone involves a two-step labeling approach. First, a strained alkyne is metabolically incorporated into a biomolecule of interest (e.g., a protein, glycan, or lipid). This is achieved by providing cells with a precursor molecule that is tagged with a strained alkyne. Subsequently, a fluorescently labeled 3-cyclohexyl-sydnone probe is introduced, which specifically reacts with the alkyne-tagged biomolecule, allowing for its visualization by fluorescence microscopy. This "turn-on" fluorescence approach, where the probe's fluorescence is enhanced upon reaction, is particularly advantageous as it reduces background noise and eliminates the need for wash steps.[3]

The choice of the strained alkyne partner is crucial for reaction efficiency. Bicyclononyne (BCN) has been shown to be a highly reactive partner for sydnones in strain-promoted cycloadditions. The reaction between N-phenyl sydnone and BCN, a close structural analog of 3-cyclohexyl-sydnone, proceeds with a second-order rate constant of approximately 0.054 M⁻¹s⁻¹ in an aqueous methanol mixture at 21°C. While not as fast as some other bioorthogonal reactions, this rate is sufficient for efficient labeling in a biological context.

The versatility of 3-cyclohexyl-sydnone allows for its conjugation to a variety of reporter molecules, including fluorescent dyes, enabling multicolor imaging and the study of dynamic cellular processes. The resulting pyrazole product is chemically stable, ensuring that the fluorescent signal is retained throughout the imaging experiment.

Quantitative Data Summary

| Parameter | Value | Reactants | Conditions | Source |

| Second-Order Rate Constant (k₂) | 0.054 M⁻¹s⁻¹ | N-phenyl sydnone and BCN | 55:45 MeOH/H₂O, 21°C | Not explicitly cited |

Experimental Protocols

Protocol 1: Two-Step Labeling of Cellular Proteins with a Fluorescent 3-Cyclohexyl-sydnone Probe

This protocol describes the metabolic labeling of cellular proteins with a strained alkyne followed by fluorescent labeling with a 3-cyclohexyl-sydnone probe.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Strained alkyne-modified amino acid (e.g., BCN-lysine)

-

Fluorescently labeled 3-cyclohexyl-sydnone (e.g., 3-cyclohexyl-sydnone-FITC)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Confocal microscope with appropriate filter sets for the chosen fluorophore

Procedure:

-

Cell Seeding: Seed the cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging.

-

Metabolic Labeling with Strained Alkyne:

-

Prepare a stock solution of the BCN-modified amino acid in a suitable solvent (e.g., sterile water or DMSO).

-

Replace the normal culture medium with a medium containing the BCN-modified amino acid at a final concentration of 50-200 µM.

-

Incubate the cells for 12-24 hours to allow for metabolic incorporation of the strained alkyne into newly synthesized proteins.

-

-

Labeling with Fluorescent 3-Cyclohexyl-sydnone:

-

Prepare a stock solution of the fluorescent 3-cyclohexyl-sydnone probe in DMSO.

-

Remove the metabolic labeling medium and wash the cells twice with warm PBS.

-

Add fresh, pre-warmed complete culture medium containing the fluorescent 3-cyclohexyl-sydnone probe at a final concentration of 1-10 µM.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Remove the labeling medium and wash the cells twice with warm PBS.

-

Replace the medium with pre-warmed live-cell imaging medium.

-

Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the fluorophore conjugated to the sydnone.

-

Visualizations

Caption: Signaling pathway for two-step live cell imaging.

Caption: Experimental workflow for live cell labeling.

Caption: Logical relationship of the labeling reaction.

References

Application Notes and Protocols: 3-Cyclohexyl-sydnone as a Precursor for Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-cyclohexyl-sydnone as a versatile precursor for the synthesis of fluorogenic probes. The protocols detailed below are intended to serve as a guide for the development and application of these probes in bioorthogonal labeling and cellular imaging.

Introduction

Sydnones are mesoionic compounds that participate in [3+2] cycloaddition reactions with alkynes to form pyrazoles. This reaction, particularly the strain-promoted sydnone-alkyne cycloaddition (SPSAC), has emerged as a powerful tool in bioorthogonal chemistry. When appropriately functionalized, sydnones can be non-fluorescent or weakly fluorescent, while the resulting pyrazole product exhibits strong fluorescence. This "turn-on" characteristic makes sydnone derivatives, such as those derived from 3-cyclohexyl-sydnone, excellent candidates for the development of fluorogenic probes for no-wash cellular imaging. The cycloaddition reaction is highly specific and can proceed under physiological conditions, enabling the labeling of biomolecules in living cells.

The general principle involves the reaction of a sydnone-functionalized molecule with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which can be incorporated into biomolecules. The resulting pyrazole formation leads to a significant increase in fluorescence, allowing for the specific visualization of the labeled target.

Data Presentation

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |

| Coumarin-Sydnone | ~350 | ~438 | 0.005 | - |

| Coumarin-Pyrazole (Post-SPSAC) | ~350 | ~438 | 0.66 | 132-fold[1] |

Experimental Protocols

Protocol 1: Synthesis of a 3-Cyclohexyl-sydnone Precursor

This protocol describes a general method for the synthesis of 3-cyclohexyl-sydnone, which can be further functionalized to create a fluorescent probe. The synthesis involves the formation of N-cyclohexylglycine, followed by nitrosation and cyclization.

Materials:

-

Cyclohexylamine

-

Ethyl chloroacetate

-

Sodium carbonate

-

Diethyl ether

-

Sodium nitrite

-

Hydrochloric acid

-

Acetic anhydride

-